molecular formula C16H18N2O4S2 B2541493 2-(4-(Ethylsulfonyl)benzamido)-4,5-dimethylthiophene-3-carboxamide CAS No. 886923-35-9

2-(4-(Ethylsulfonyl)benzamido)-4,5-dimethylthiophene-3-carboxamide

Cat. No.: B2541493
CAS No.: 886923-35-9
M. Wt: 366.45
InChI Key: LIDICFKONGSDJC-UHFFFAOYSA-N
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Description

2-(4-(Ethylsulfonyl)benzamido)-4,5-dimethylthiophene-3-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Ethylsulfonyl)benzamido)-4,5-dimethylthiophene-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-ethylsulfonylbenzoic acid with 4,5-dimethylthiophene-3-carboxylic acid chloride in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an inert atmosphere, such as nitrogen, and at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Ethylsulfonyl)benzamido)-4,5-dimethylthiophene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, using reagents like bromine or chlorine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Bromine (Br2), chlorine (Cl2), sulfuric acid (H2SO4)

Major Products

    Oxidation: Formation of sulfoxides or sulfones

    Reduction: Formation of amines or alcohols

    Substitution: Halogenated derivatives

Scientific Research Applications

2-(4-(Ethylsulfonyl)benzamido)-4,5-dimethylthiophene-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of 2-(4-(Ethylsulfonyl)benzamido)-4,5-dimethylthiophene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(Methylsulfonyl)benzamido)-4,5-dimethylthiophene-3-carboxamide
  • 2-(4-(Ethylsulfonyl)phenyl)-4,5-dimethylthiophene-3-carboxamide

Uniqueness

2-(4-(Ethylsulfonyl)benzamido)-4,5-dimethylthiophene-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethylsulfonyl group enhances its solubility and reactivity compared to similar compounds with different substituents.

Properties

IUPAC Name

2-[(4-ethylsulfonylbenzoyl)amino]-4,5-dimethylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S2/c1-4-24(21,22)12-7-5-11(6-8-12)15(20)18-16-13(14(17)19)9(2)10(3)23-16/h5-8H,4H2,1-3H3,(H2,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIDICFKONGSDJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C(=C(S2)C)C)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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